8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane
Description
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is a bicyclic spiro compound featuring a nitrogen atom at position 8 (azaspiro) and an oxygen atom at position 5 (oxa) within its fused 3- and 5-membered rings. The spiro[3.5]nonane scaffold is prized for its conformational rigidity, which enhances binding specificity to biological targets .
Properties
IUPAC Name |
8-(2-methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-12-6-7-13-11(9-12)4-3-5-11/h1,3-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOYUOWDCOWRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCOC2(C1)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865128-60-4 | |
| Record name | 8-(2-methylprop-2-en-1-yl)-5-oxa-8-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate. The spirocyclic structure enhances binding affinity and selectivity for biological targets, making it a promising scaffold for drug design.
Case Study: Anticancer Activity
Research has demonstrated that spirocyclic compounds can exhibit significant anticancer properties. For instance, a study evaluated the effects of similar spirocyclic compounds on cancer cell lines, revealing that modifications in the spiro structure can lead to enhanced cytotoxicity against specific cancer types. This suggests that 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane could be tailored for similar therapeutic effects.
Biological Studies
The compound is utilized in studies to understand the interaction of spirocyclic compounds with enzymes and receptors. Its unique structure allows researchers to investigate how these compounds can modulate biological pathways.
Enzyme Interaction Studies
In enzyme assays, this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, preliminary results indicate that this compound may act as an inhibitor of certain proteases, which are crucial in various physiological processes.
Industrial Applications
Beyond medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis of Agrochemicals
The compound's reactivity allows it to participate in various chemical reactions, facilitating the development of new agrochemical products. For instance, it can be used as a building block for synthesizing herbicides or insecticides, thus contributing to agricultural productivity.
Chemical Reactions Involving this compound
The compound undergoes various chemical reactions that enhance its utility:
- Oxidation : Can introduce functional groups like ketones or carboxylic acids.
- Reduction : Reduces double bonds or other reducible groups using hydrogen gas and a palladium catalyst.
- Substitution : Nucleophilic substitution can replace halogen atoms with other functional groups.
Mechanism of Action
The mechanism of action of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting a therapeutic effect .
Comparison with Similar Compounds
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Contains two nitrogen atoms in the spiro framework (positions 2 and 7) instead of the oxygen and nitrogen in the target compound.
- Key Findings :
- Derivatives exhibit high affinity for sigma-1 receptors (S1R), with Ki values as low as 2.7 nM (e.g., compound 4b ). Substitutions on the distal hydrophobic regions (e.g., benzyl or phenylalkyl groups) significantly enhance S1R/S2R selectivity .
- Functional Impact : Compounds like 5b (KiS1R = 13 nM) show potent antiallodynic effects in vivo, reversing mechanical hypersensitivity at 20 mg/kg doses, comparable to the S1R antagonist BD-1063 .
Diazabicyclo[4.3.0]nonane Derivatives
- Structure : A fused bicyclic system lacking the spiro junction but retaining nitrogen atoms.
- Key Findings: Lower sigma receptor affinity compared to 2,7-diazaspiro[3.5]nonane derivatives (e.g., compound 8f: KiS1R = 10 nM vs. 4b’s 2.7 nM). The rigid spiro architecture likely enhances target engagement . Synthesis: Prepared via Buchwald–Hartwig amination and alkylation, highlighting the versatility of spiro scaffolds in modular drug design .
5-Oxa-8-azaspiro[3.5]nonane (Unsubstituted Core)
- Structure : Matches the target compound’s core but lacks the 2-methylprop-2-enyl substituent.
- Key Data: Molecular Formula: C7H13NO (CAS 220291-93-0). Applications: A precursor in synthesizing SR ligands and antimicrobial agents. Commercial availability underscores its utility in medicinal chemistry .
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane
- Structure : A diaza-dioxo bicyclic system with antimicrobial properties.
- Key Findings :
Comparative Data Table
Research Insights and Trends
- Sigma Receptor Ligands: The 2,7-diazaspiro[3.5]nonane scaffold outperforms diazabicyclo derivatives in S1R affinity, emphasizing the importance of spiro ring geometry in receptor interactions .
- Antimicrobial Activity : Oxygen and nitrogen heteroatoms in spiro compounds correlate with membrane-targeting antimicrobial effects, though specific substituents (e.g., dioxo groups) enhance potency .
- Synthetic Accessibility: Commercial availability of intermediates like tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306262-06-4) facilitates rapid derivatization for structure-activity relationship (SAR) studies .
Biological Activity
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structural features, which include a spirocyclic framework and a specific substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets, which may lead to therapeutic applications.
Structural Characteristics
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 181.27 g/mol
- CAS Number : 1865128-60-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that can enhance the compound's efficacy in inhibiting enzymatic activity or modulating receptor functions. For instance, it may act as an inhibitor by binding to the active site of target enzymes, thereby affecting their biological pathways.
Biological Activity and Applications
Research indicates that this compound holds promise in various biological contexts:
- Medicinal Chemistry : The compound is being explored as a potential drug candidate due to its structural characteristics that enhance binding affinity and selectivity for biological targets.
- Enzyme Interaction Studies : Investigations into the interactions of spirocyclic compounds with enzymes have shown that these compounds can serve as valuable tools for understanding enzyme mechanisms and developing inhibitors.
- Industrial Applications : Beyond medicinal uses, this compound can be utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with other spirocyclic compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | Similar spirocyclic structure | Moderate enzyme inhibition |
| 2-Oxa-7-azaspiro[3.5]nonane | Contains a different substitution pattern | Antimicrobial properties |
| 8-(2-Methylprop-2-enyl)-5-oxa... | Unique substitution with enhanced binding potential | Potential anticancer activity |
Case Studies and Research Findings
Recent studies have highlighted the potential of spirocyclic compounds in drug development:
- A study focusing on similar spirocyclic compounds demonstrated their effectiveness in inhibiting KRAS G12C mutations associated with non-small cell lung cancer, suggesting that structural modifications could enhance therapeutic efficacy against challenging targets like KRAS .
- Another investigation into the biological evaluation of related compounds revealed promising results in terms of metabolic stability and antitumor effects in xenograft models .
Q & A
Advanced Research Question
- Competitive binding assays : Radioligand displacement using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R). Ki values are calculated via Cheng-Prusoff equation. For example, compound 5b (KiS1R = 13 nM) shows 7.8-fold selectivity over S2R .
- Functional assays : Measurement of intracellular Ca²⁺ flux or cAMP modulation to determine agonist/antagonist profiles. The reversal of antiallodynic effects by PRE-084 (S1R agonist) confirms S1R antagonism .
- Subtype selectivity panels : Screening against off-target receptors (e.g., opioid, dopamine) to exclude polypharmacology .
How are in vivo models designed to assess antiallodynic effects of spirocyclic compounds?
Advanced Research Question
- Neuropathic pain models : Chronic constriction injury (CCI) or sciatic nerve ligation in mice induces mechanical hypersensitivity. Compounds (e.g., 5b, 8f) are administered intraperitoneally (20 mg/kg), with von Frey filaments quantifying paw withdrawal thresholds .
- Dose-response analysis : ED₅₀ values are derived from sigmoidal curves. Compound 5b achieves full reversal of hypersensitivity at 20 mg/kg, compared to 40 mg/kg for BD-1063 (reference antagonist) .
- Mechanistic validation : Co-administration with PRE-084 (S1R agonist) abolishes antiallodynia, confirming S1R-dependent efficacy .
How can contradictions in structure-activity relationships (SAR) be resolved?
Advanced Research Question
- Case study : Compound 4b (KiS1R = 2.7 nM) lacks antiallodynic activity despite sharing the 2,7-diazaspiro[3.5]nonane scaffold with active analog 5b. Resolution strategies include:
- Functional group analysis : 5b’s amide moiety enables hydrogen bonding with Glu172, absent in 4b .
- Pharmacokinetic profiling : Assessing blood-brain barrier penetration via logP/logD calculations (e.g., 5b: logP = 2.1 vs. 4b: logP = 1.8) .
- In vitro functional assays : Testing intrinsic activity (e.g., partial agonism vs. antagonism) using GTPγS binding .
What computational approaches predict the binding modes of spirocyclic sigma receptor ligands?
Advanced Research Question
- Molecular docking : Glide or AutoDock Vina aligns ligands into S1R homology models (e.g., PDB: 5HK1). Key interactions include salt bridges with Asp126 and π-stacking with Tyr103 .
- Molecular Dynamics (MD) simulations : Desmond or GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free energy calculations : MM-GBSA estimates binding affinities (ΔG). For 5b, ΔG = -42.3 kcal/mol correlates with experimental KiS1R .
How are spirocyclic derivatives optimized for metabolic stability and toxicity?
Advanced Research Question
- Metabolic profiling : Liver microsome assays (human/rodent) identify cytochrome P450 (CYP) liabilities. For example, tert-butyl esters (e.g., CAS: 236406-55-6) resist hydrolysis compared to methyl esters .
- Reactive metabolite screening : Glutathione trapping assays detect quinone-imine or epoxide intermediates.
- hERG inhibition assays : Patch-clamp electrophysiology ensures IC₅₀ >10 μM to avoid cardiotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
